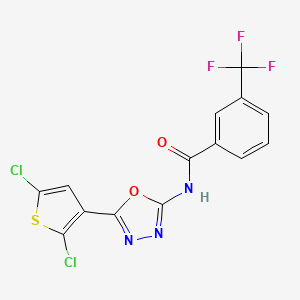
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H6Cl2F3N3O2S and its molecular weight is 408.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide and its derivatives have been extensively studied for their potential in anticancer applications. For example, derivatives of 1,3,4-oxadiazole have shown promising activity against various cancer cell lines, including breast cancer, lung cancer, colon cancer, and ovarian cancer. Compounds synthesized from similar structures demonstrated significant anticancer activities, sometimes exceeding the efficacy of standard drugs like etoposide (Ravinaik et al., 2021). Additionally, another study found a particular compound to be highly active on breast cancer cell lines, illustrating the potential of these derivatives in targeted cancer therapies (Salahuddin et al., 2014).
Antiplasmodial Activities
Research has also explored the application of similar compounds in combating malaria. A study demonstrated that certain N-acylated furazan-3-amine derivatives, which share structural similarities with the compound , exhibited significant activity against various strains of Plasmodium falciparum, the parasite responsible for malaria. The study highlighted the importance of the acyl moiety in determining the compound's effectiveness (Hermann et al., 2021).
Antimicrobial and Antimycobacterial Properties
There's notable interest in the antimicrobial properties of 1,3,4-oxadiazole derivatives. Studies have shown that compounds synthesized from similar structures possess effective antibacterial and antifungal activities. For example, one study synthesized derivatives of 1,3,4-oxadiazole that were evaluated for antimicrobial activity, showing promising results against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans and Aspergillus niger (Naganagowda & Petsom, 2011). Additionally, another study synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives and screened them for antitubercular activities, with some compounds exhibiting significant activity against Mycobacterium tuberculosis (Nayak et al., 2016).
Antidiabetic Potential
Investigations into the antidiabetic properties of related compounds have also been conducted. A study focused on N-substituted derivatives of dihydropyrimidine, which included a 1,3,4-oxadiazole moiety, revealed their potential as antidiabetic agents through an α-amylase inhibition assay, suggesting their utility in diabetes management (Lalpara et al., 2021).
properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F3N3O2S/c15-9-5-8(10(16)25-9)12-21-22-13(24-12)20-11(23)6-2-1-3-7(4-6)14(17,18)19/h1-5H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBPYOXEOFZWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

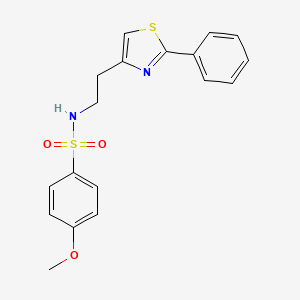
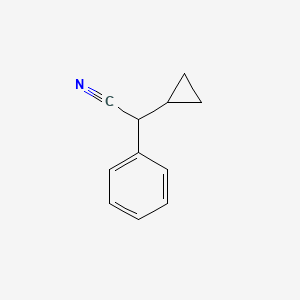
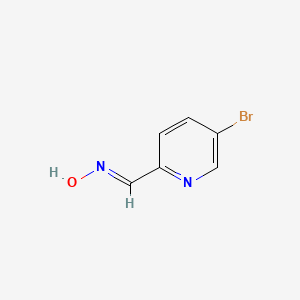

![4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B2668938.png)
![2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide](/img/structure/B2668939.png)
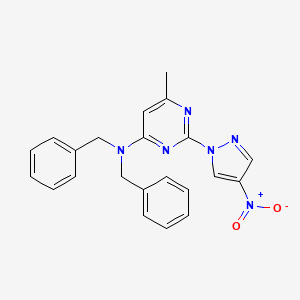
![1-benzyl-5-(4-ethoxyphenyl)-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2668944.png)



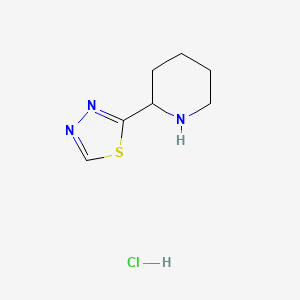
![3,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2668949.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide](/img/structure/B2668951.png)